![molecular formula C17H20N8O B6448843 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549010-61-7](/img/structure/B6448843.png)
3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile, also known as Morpholino-pyrazine (MOP), is a novel small molecule compound that has gained attention for its potential applications in scientific research. MOP is a heterocyclic compound that contains nitrogen and carbon atoms, and has been studied for its ability to interact with proteins and modulate their activity.
Wissenschaftliche Forschungsanwendungen
MOP has been studied for its potential applications in scientific research. In particular, it has been studied for its ability to interact with proteins and modulate their activity. MOP has been shown to interact with a variety of proteins, including enzymes, transcription factors, and ion channels, and can be used to study protein-ligand interactions and protein structure. Additionally, MOP can be used to study the effects of protein-ligand interactions on biochemical and physiological processes in cells.
Wirkmechanismus
Target of Action
The primary target of 3-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
Mode of Action
This compound acts as a LRRK2 kinase inhibitor . It interacts with the LRRK2 protein, inhibiting its kinase activity. This inhibition can potentially be useful in the treatment of PD, especially in cases where the LRRK2 mutation is present .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is abrain penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially lead to a decrease in the symptoms of PD, particularly in patients with the G2019S LRRK2 mutation . .
Vorteile Und Einschränkungen Für Laborexperimente
MOP has several advantages for use in lab experiments. It is a small molecule compound that can interact with proteins and modulate their activity, making it suitable for studying protein-ligand interactions and protein structure. Additionally, MOP can be used to study the effects of protein-ligand interactions on biochemical and physiological processes in cells. However, MOP also has some limitations. For example, the mechanism of action of MOP is not yet fully understood, and it is not yet known how MOP interacts with proteins and modulates their activity.
Zukünftige Richtungen
MOP has potential applications in scientific research, and there are several future directions for further research. For example, further research could be done to better understand the mechanism of action of MOP and how it interacts with proteins and modulates their activity. Additionally, research could be done to investigate the effects of MOP on other molecules, such as DNA, and to study the effects of MOP on gene expression. Furthermore, research could be done to investigate the potential therapeutic applications of MOP, such as its ability to modulate protein activity and affect biochemical and physiological processes in cells. Finally, research could be done to optimize the synthesis method of MOP, in order to make it more efficient and cost-effective.
Synthesemethoden
MOP can be synthesized using a three-step process. The first step involves the reaction of morpholine and 4-chloropyrimidine in the presence of triethylamine to form morpholino-pyrimidine. The second step involves the reaction of the morpholino-pyrimidine with 1-chloro-4-methylpiperazine to form the desired MOP compound. The final step involves the reaction of MOP with pyrazine-2-carboxylic acid to form the final MOP product.
Eigenschaften
IUPAC Name |
3-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-7-5-23(6-8-24)15-1-2-21-17(22-15)25-9-11-26-12-10-25/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCOOCBPHFRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.